molecular formula C19H22N2O2 B5847291 Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate

Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate

Cat. No.: B5847291
M. Wt: 310.4 g/mol
InChI Key: XSNNHVPHKVTRNP-UHFFFAOYSA-N
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Description

Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C19H21N3O2 It is known for its unique structure, which includes a piperazine ring attached to a benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
  • Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
  • Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate

Uniqueness

Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylpiperazine moiety enhances its potential interactions with biological targets, making it a valuable compound for research in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-19(22)17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNHVPHKVTRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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